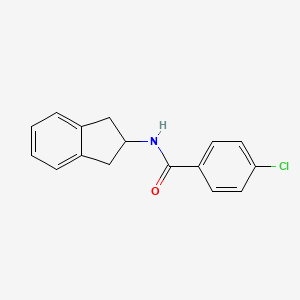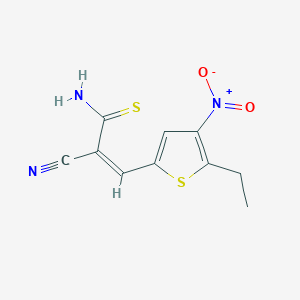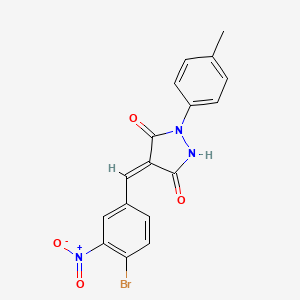
2-(4-methoxyphenyl)-5-methyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one
Overview
Description
2-(4-methoxyphenyl)-5-methyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one, also known as MTTP, is a compound that has been widely studied for its potential use in various scientific applications. The compound is a thiazolidinone derivative and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5-methyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that the compound exerts its effects by modulating various signaling pathways. This compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. The compound has also been found to inhibit the mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been found to inhibit the migration and invasion of cancer cells by modulating the expression of various genes involved in these processes.
In addition, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been found to improve glucose metabolism by activating the AMPK pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-methoxyphenyl)-5-methyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one in lab experiments is its high purity. The compound can be easily synthesized and purified using standard techniques. In addition, the compound has been extensively studied, and its effects are well-documented.
However, one of the main limitations of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals. In addition, the compound has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(4-methoxyphenyl)-5-methyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one. One area of research is the development of more potent and selective analogs of the compound. This could lead to the development of more effective anti-cancer and anti-inflammatory agents.
Another area of research is the elucidation of the mechanism of action of this compound. This could lead to a better understanding of the cellular processes that are modulated by the compound.
Finally, research could focus on the development of new delivery methods for this compound. This could include the use of nanoparticles or other drug delivery systems to improve the solubility and bioavailability of the compound.
Conclusion:
In conclusion, this compound is a thiazolidinone derivative that has been extensively studied for its potential use in various scientific applications. The compound exhibits anti-cancer and anti-inflammatory activity and has been found to modulate various signaling pathways. While there are limitations to its use in lab experiments, the compound has several advantages, including its high purity and well-documented effects. Future research on this compound could lead to the development of more effective anti-cancer and anti-inflammatory agents, as well as a better understanding of the cellular processes modulated by the compound.
Scientific Research Applications
2-(4-methoxyphenyl)-5-methyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one has been studied extensively for its potential use in various scientific applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits anti-cancer activity by inducing cell death in cancer cells. The compound has also been found to inhibit the growth and proliferation of cancer cells.
This compound has also been studied for its potential use as an anti-inflammatory agent. The compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-3-(2-phenylethyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-14-18(21)20(13-12-15-6-4-3-5-7-15)19(23-14)16-8-10-17(22-2)11-9-16/h3-11,14,19H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJQLPVMNWNFJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=CC=C(C=C2)OC)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B4884431.png)

![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B4884446.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4884454.png)
![N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4884465.png)
![1-allyl-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4884472.png)
![2-(4-chlorophenyl)-2-hydroxy-1-phenyl-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4884474.png)

![N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine](/img/structure/B4884493.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4884497.png)
![[1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4884500.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4884506.png)
![N-[3-(4-chlorophenoxy)benzyl]-5-indanamine](/img/structure/B4884526.png)
